molecular formula C15H12N4O3 B5594778 N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide

Cat. No.: B5594778
M. Wt: 296.28 g/mol
InChI Key: KNIRURVIOAXZHB-JNSVMGHMSA-N
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Description

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide is a useful research compound. Its molecular formula is C15H12N4O3 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.09094026 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Characterization

A study by Guder et al. (2022) focused on the structural and spectral characterization of a similar compound, N'-(4-nitrophenylcarbonothioyl) nicotinohydrazide, employing experimental methods such as X-ray diffraction and IR spectroscopy, alongside quantum mechanical methods. This comprehensive analysis aimed to correlate experimental findings with theoretical calculations, including tautomeric energetic analysis, structural optimization, and molecular electrostatic potential surface evaluation. The compound's antioxidant activity was also assessed through various radical scavenging activity tests, providing insights into its chemical properties and potential therapeutic applications Guder et al., 2022.

Biological Activity Evaluation

Research by Turan-Zitouni et al. (2018) synthesized novel derivatives related to the nicotinohydrazide structure, evaluating their anticancer potency on various cell lines. The study highlighted compounds with significant antitumor efficiency, especially against human breast adenocarcinoma and lung carcinoma cell lines. Additionally, anticholinesterase activity was tested, revealing compounds with considerable inhibition potential. These findings underscore the versatility of nicotinohydrazide derivatives in developing potential therapeutic agents Turan-Zitouni et al., 2018.

Antiprotozoal and Anticancer Potentials

A study by Carvalho et al. (2014) explored (E)-cinnamic N-acylhydrazone derivatives for their in vitro antiparasitic activity against Leishmania donovani and Trypamosoma brucei rhodesiense. One derivative exhibited moderate antileishmanial activity, highlighting the potential of hydrazone derivatives in treating parasitic infections. Additionally, the compound's selectivity index suggested a low cytotoxicity against mammalian cells, indicating its safety profile for further development Carvalho et al., 2014.

Nonlinear Optical Properties

Research by Naseema et al. (2010) synthesized hydrazones and investigated their nonlinear optical properties using the z-scan technique. The study found that these compounds exhibit two-photon absorption, indicating their potential for optical device applications such as optical limiters and switches. This research highlights the multifunctional application of hydrazone derivatives beyond biological activities, extending into materials science Naseema et al., 2010.

Properties

IUPAC Name

N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(13-4-2-9-16-11-13)18-17-10-1-3-12-5-7-14(8-6-12)19(21)22/h1-11H,(H,18,20)/b3-1+,17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRURVIOAXZHB-JNSVMGHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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